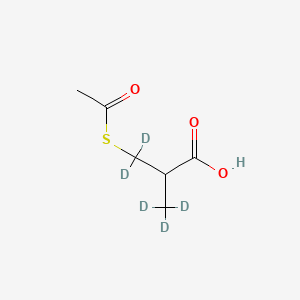

3-Acetylthio-2-methylpropanoic Acid-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

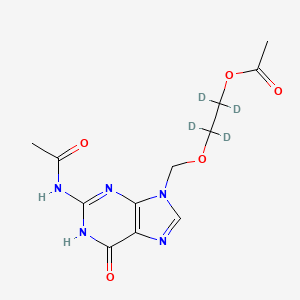

3-Acetylthio-2-methylpropanoic acid-d5 (3-ATMP-d5) is a deuterated compound that has been studied for its potential use in a variety of scientific research applications. It is a sulfur-containing fatty acid that is known to be involved in a variety of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Proteomics Research

“3-Acetylthio-2-methylpropanoic Acid-d5” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Enzyme Inhibition

When “3-Acetylthio-2-methylpropanoic Acid-d5” is reacted with an enzyme, it inhibits the enzyme’s ability to catalyze a reaction . This property makes it useful in studying enzyme kinetics and mechanisms, and in the development of pharmaceuticals where enzyme inhibition can be beneficial.

Biochemical Reagent

This compound is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research.

Sulfur Compounds Research

As a sulfur compound, “3-Acetylthio-2-methylpropanoic Acid-d5” is used in research related to sulfur chemistry . Sulfur compounds have a wide range of applications, from pharmaceuticals to agriculture, making this compound valuable in various fields of research.

Solvent Properties

This compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . This property makes it useful in various chemical reactions and processes where these solvents are used.

Mecanismo De Acción

Target of Action

3-Acetylthio-2-methylpropanoic Acid-d5 is a labelled analogue of 3-Acetylthio-2-methylpropionic acid . This compound is a key intermediate for Captopril and other hypertension drugs . It primarily targets enzymes, inhibiting their ability to catalyze reactions .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their catalytic activity . This interaction results in the suppression of the enzymes’ normal function, leading to a decrease in the production of certain biochemicals that are involved in the regulation of blood pressure.

Biochemical Pathways

Given its role as an intermediate in the synthesis of hypertension drugs like captopril , it can be inferred that it may be involved in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance.

Pharmacokinetics

It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 3-Acetylthio-2-methylpropanoic Acid-d5’s action are likely related to its inhibitory effect on certain enzymes . By inhibiting these enzymes, the compound can disrupt the production of biochemicals involved in blood pressure regulation, potentially leading to a reduction in hypertension.

Action Environment

The action, efficacy, and stability of 3-Acetylthio-2-methylpropanoic Acid-d5 can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be affected by the chemical environment. Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored at -20° C .

Propiedades

IUPAC Name |

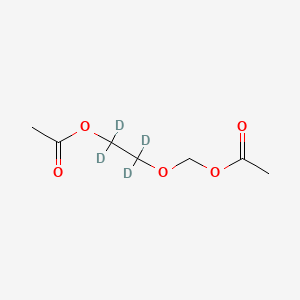

2-[acetylsulfanyl(dideuterio)methyl]-3,3,3-trideuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHNRJEYQGRGE-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])SC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

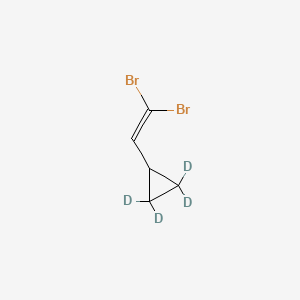

![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)